molecular formula C11H11FN2O B6227765 4-(3-fluoropyridin-2-yl)oxane-4-carbonitrile CAS No. 1875021-06-9

4-(3-fluoropyridin-2-yl)oxane-4-carbonitrile

Cat. No.: B6227765
CAS No.: 1875021-06-9
M. Wt: 206.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-fluoropyridin-2-yl)oxane-4-carbonitrile is a chemical compound with a unique structure that includes a fluorinated pyridine ring and an oxane (tetrahydropyran) ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoropyridin-2-yl)oxane-4-carbonitrile typically involves the following steps:

    Formation of the Fluoropyridine Ring: The starting material, 3-fluoropyridine, undergoes a series of reactions to introduce the necessary functional groups.

    Cyclization to Form the Oxane Ring: The intermediate product is then subjected to cyclization reactions to form the oxane ring.

    Introduction of the Nitrile Group: Finally, the nitrile group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The exact details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoropyridin-2-yl)oxane-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(3-fluoropyridin-2-yl)oxane-4-carbonitrile has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-fluoropyridin-2-yl)oxane-4-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atom and nitrile group play key roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(3-chloropyridin-2-yl)oxane-4-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.

    4-(3-bromopyridin-2-yl)oxane-4-carbonitrile: Similar structure but with a bromine atom instead of fluorine.

    4-(3-methylpyridin-2-yl)oxane-4-carbonitrile: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-(3-fluoropyridin-2-yl)oxane-4-carbonitrile imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs with other substituents. These properties can enhance its performance in various applications, particularly in medicinal chemistry.

Properties

CAS No.

1875021-06-9

Molecular Formula

C11H11FN2O

Molecular Weight

206.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.